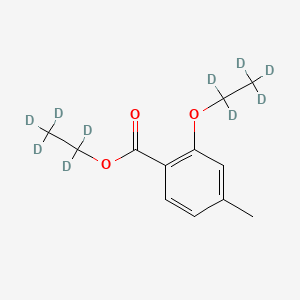
Ethyl 2-Ethoxy-4-methylbenzoate-d10
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-Ethoxy-4-methylbenzoate-d10 is a deuterated compound with the molecular formula C12H6D10O3 and a molecular weight of 218.31 g/mol . This compound is primarily used in scientific research, particularly in the field of proteomics . The deuterium labeling makes it a valuable tool for various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-Ethoxy-4-methylbenzoate-d10 typically involves the deuteration of Ethyl 2-Ethoxy-4-methylbenzoateOne common method for deuteration is the use of deuterated reagents in the presence of a catalyst . The reaction conditions often require controlled temperatures and pressures to ensure the efficient incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are designed to produce high-purity deuterated compounds in bulk quantities. The use of advanced reactors and catalysts ensures the consistent quality and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-Ethoxy-4-methylbenzoate-d10 undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of alcohols or alkanes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkyl halides for substitution reactions. The reaction conditions typically involve specific temperatures, pressures, and solvents to optimize the reaction yield and selectivity.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-Ethoxy-4-methylbenzoate-d10 has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of Ethyl 2-Ethoxy-4-methylbenzoate-d10 involves its interaction with molecular targets through its functional groups. The deuterium atoms in the compound provide stability and resistance to metabolic degradation, making it an ideal tracer in metabolic studies. The compound can interact with enzymes and receptors, influencing various biochemical pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-Ethoxy-4-methylbenzoate: The non-deuterated version of the compound, used in similar applications but with different NMR properties.
Ethyl 4-methylbenzoate: A related compound with a simpler structure, used in organic synthesis and as a flavoring agent.
Methyl 2-Ethoxy-4-methylbenzoate: A similar ester with a methyl group instead of an ethyl group, used in fragrance and flavor industries.
Uniqueness
Ethyl 2-Ethoxy-4-methylbenzoate-d10 is unique due to its deuterium labeling, which provides distinct advantages in analytical techniques like NMR spectroscopy. The deuterium atoms enhance the stability and resistance to metabolic degradation, making it a valuable tool in various scientific research applications .
Eigenschaften
Molekularformel |
C12H16O3 |
|---|---|
Molekulargewicht |
218.31 g/mol |
IUPAC-Name |
1,1,2,2,2-pentadeuterioethyl 4-methyl-2-(1,1,2,2,2-pentadeuterioethoxy)benzoate |
InChI |
InChI=1S/C12H16O3/c1-4-14-11-8-9(3)6-7-10(11)12(13)15-5-2/h6-8H,4-5H2,1-3H3/i1D3,2D3,4D2,5D2 |
InChI-Schlüssel |
PQLJVFJXXWBUPR-IZUSZFKNSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=C(C=CC(=C1)C)C(=O)OC([2H])([2H])C([2H])([2H])[2H] |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)C)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


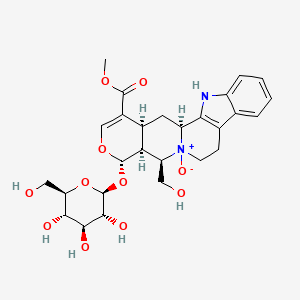


![3H-Benzo[c][1,2]oxathiol-3-one](/img/structure/B13447869.png)
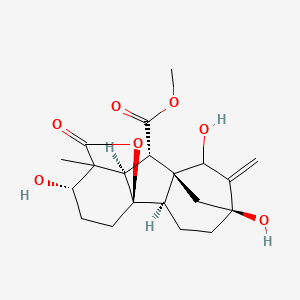

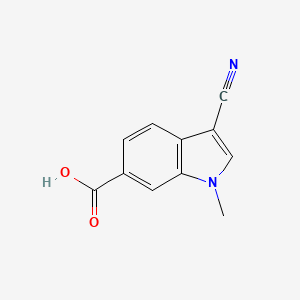
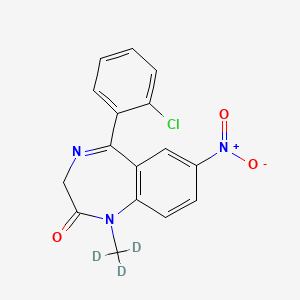
![1-{5,5-dimethyl-4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazol-3-yl}ethan-1-one](/img/structure/B13447901.png)
amine hydrochloride](/img/structure/B13447911.png)
![2-{6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine dihydrochloride](/img/structure/B13447922.png)
![(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2S)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13447926.png)
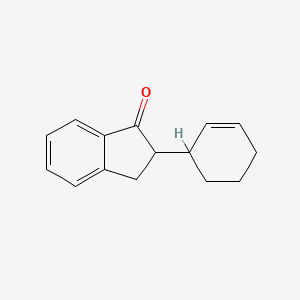
![N-[(1S,2R)-2-phenylcyclopropyl]acetamide](/img/structure/B13447945.png)
